molecular formula C24H10O10 B12828211 Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate

Cat. No.: B12828211
M. Wt: 458.3 g/mol
InChI Key: JMHUKWKCCHMXEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate typically involves the reaction of terephthalic acid with 3,4-dicarboxylic anhydride phenyl derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate involves its ability to form strong covalent bonds with other molecules. This property is crucial in the formation of polyimides, where the compound reacts with diamines to create long polymer chains. The molecular targets include the amine groups in diamines, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate is unique due to its low electron affinity, which results in better transparency and lower water absorption compared to other similar compounds. This makes it particularly suitable for applications requiring high optical clarity and moisture resistance .

Properties

Molecular Formula

C24H10O10

Molecular Weight

458.3 g/mol

IUPAC Name

bis(1,3-dioxo-2-benzofuran-5-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H10O10/c25-19(31-13-5-7-15-17(9-13)23(29)33-21(15)27)11-1-2-12(4-3-11)20(26)32-14-6-8-16-18(10-14)24(30)34-22(16)28/h1-10H

InChI Key

JMHUKWKCCHMXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)OC3=O)C(=O)OC4=CC5=C(C=C4)C(=O)OC5=O

Origin of Product

United States

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